molecular formula C27H30O16 B106924 Sophoraflavonoloside CAS No. 19895-95-5

Sophoraflavonoloside

Cat. No. B106924
CAS RN: 19895-95-5
M. Wt: 610.5 g/mol
InChI Key: LKZDFKLGDGSGEO-UJECXLDQSA-N
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Description

Sophoraflavonoloside is a compound associated with the flavonoids found in various species of the genus Sophora, which is known for its traditional medicinal use. The roots of Sophora flavescens, for instance, have been used in Chinese medicine to treat fever, inflammatory disorders, ulcers, and skin burns . Flavonoids, including sophoraflavonoloside, are one of the constituents that contribute to the biological properties of Sophora species, such as anti-inflammatory, antibacterial, and cytotoxic activities .

Synthesis Analysis

The synthesis of prenylated flavonoids, which may include sophoraflavonoloside, involves regioselective prenylation and cyclization reactions. A synthetic approach has been developed that allows for the regioselective prenylation of acetophenone derivatives and the subsequent cyclization of prenylated chalcones to yield various prenylated flavonoids . This method has been applied to synthesize compounds with antibacterial activities, suggesting its potential utility in creating sophoraflavonoloside derivatives.

Molecular Structure Analysis

Sophoraflavonoloside, as a prenylated flavonoid, has a more lipophilic structure due to the presence of prenyl groups. This lipophilicity enhances its affinity to cell membranes and contributes to its biological activity. The position of the prenyl or lavandulyl groups, particularly at the C8 position of the flavonoid structure, plays a significant role in its biological effects . The molecular structure of sophoraflavonoloside and related compounds has been elucidated using spectroscopic methods such as NMR .

Chemical Reactions Analysis

Prenylated flavonoids from Sophora species, including sophoraflavonoloside, undergo various chemical reactions that are central to their biological activity. For instance, sophoraflavanone G, a related compound, has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These reactions are crucial for the anti-inflammatory properties of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sophoraflavonoloside are influenced by its prenylated structure, which affects its solubility, absorption, and tissue accumulation. Prenylation generally decreases plasma absorption but increases tissue accumulation, which can be beneficial for targeting specific tissues in therapeutic applications . The isolation and purification techniques, such as adsorption chromatography, have been developed to separate and study the individual flavonoids and isoflavonoids from Sophora species, which aids in understanding their properties .

Scientific Research Applications

Osteoblast Activity and Potential Osteoporosis Treatment

Sophoraflavonoloside demonstrates estrogen-like effects on rat osteoblast cells, suggesting potential applications in treating postmenopausal women's osteoporosis. This compound was found to significantly increase cellular activity in osteoblast cells, indicating its potential as a chemopreventive agent for osteoporosis (Yang et al., 2019).

Anti-Inflammatory and Anti-Arthritic Properties

Research on the roots of Sophora flavescens, which contain sophoraflavonoloside, has shown significant anti-inflammatory and anti-arthritic activities. This suggests its potential utility in treating chronic inflammatory disorders such as rheumatoid arthritis (Jin et al., 2010).

Biological Activities and Pharmacological Potential

Sophoraflavonoloside, as part of the genus Sophora's constituents, has been noted for various biological activities, including cytotoxic, antibacterial, anti-inflammatory, and estrogenic activities. This compound’s lipophilic structure enhances its biological activity, potentially making it suitable for drug development or as a health supplement (Boozari et al., 2019).

Impact on Hepatic Cytochrome P450 Enzymes

Sophora flavescens, containing sophoraflavonoloside, can induce certain hepatic cytochrome P450 enzymes, which are crucial for drug metabolism. This property is important for understanding potential herb-drug interactions (Ueng et al., 2009).

Enhancement of Immune Function

Studies on Sophora species, including sophoraflavonoloside, have shown potential in enhancing immune function. This property could be beneficial in developing treatments for various ailments, including infectious diseases (Abd-Alla et al., 2020).

Antioxidant Properties

Sophoraflavonoloside has been identified as having strong antioxidant properties. This suggests its potential use as an antioxidant agent in various applications (Li et al., 2021).

Hepatoprotective Effects

Research indicates that sophoraflavonoloside may have hepatoprotective properties, suggesting its usefulness in treating liver-related disorders (Aripov et al., 2022).

properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZDFKLGDGSGEO-UJECXLDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941769
Record name 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sophoraflavonoloside

CAS RN

19895-95-5, 30373-88-7
Record name Kaempferol 3-O-sophoroside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19895-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol 3-O-sophoroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 3,4',5,7-tetrahydroxy-, 3-(glucosylglucoside)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030373887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOPHORAFLAVONOLOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1196Z645
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
95
Citations
SH Aly, AM Elissawy, AMA Mahmoud, FS El-Tokhy… - Molecules, 2023 - mdpi.com
… ), sophoraflavonoloside and sophoraflavanone G achieved the best docking scores of −16.1 and −14.6 Kcal/Mol, respectively. Inspecting (Figure 9(C1, C2)), sophoraflavonoloside was …
Number of citations: 10 www.mdpi.com
GC Kite, NC Veitch, ME Boalch, GP Lewis, CJ Leon… - Phytochemistry, 2009 - Elsevier
The dried fruits and seeds of Styphnolobium japonicum (L.) Schott (syn. Sophora japonica L.) are used in traditional Chinese medicine and known as Fructus Sophorae or Huai Jiao. …
Number of citations: 117 www.sciencedirect.com
HM Abdallah, AM Al-Abd, GF Asaad, AB Abdel-Naim… - PLoS …, 2014 - journals.plos.org
Chemical investigation of Sophora japonica seeds resulted in the isolation of seven metabolites identified as: genistin (1), sophoricoside (2), sophorabioside (3), sophoraflavonoloside (…
Number of citations: 56 journals.plos.org
AM El-Halawany, MH Chung, HM Abdallah… - Pharmaceutical …, 2010 - Taylor & Francis
The naringinase-treated methanol extract of Sophora japonica L. (Fabaceae) seeds showed potent estrogen agonist activity. Through bioassay-guided isolation of the main active …
Number of citations: 21 www.tandfonline.com
HJ Kim, MK Kim, JG Shim, SH Yeom… - Natural Product …, 2004 - koreascience.kr
Four isoflavonoids and three flavonoids, and a gallotannin were isolated from the fruits of Sophora japonica (Leguminosae). Their structures were identified as genistein (1), …
Number of citations: 29 koreascience.kr
R Gevrenova, G Kitanov, D Ilieva - Pharmaceutical Biology, 2007 - Taylor & Francis
Quantitative changes in the accumulation of the flavonol glycosides rutin and kaempferol 3-rutinoside and the isoflavone glycosides genistin and sophorabioside have been …
Number of citations: 23 www.tandfonline.com
AN Aripov, OA Aripov, LL Akhundjanova… - Oriental Journal of …, 2022 - supportscience.uz
… Abstract: The effect of the flavonoid glycoside sophoraflavonoloside isolated from the petals of … of the effect of sophoraflavonoloside on the normal and impaired functioning of the liver. …
Number of citations: 1 supportscience.uz
A Hiraoka, M Hasegawa - The botanical magazine= Shokubutsu-gaku …, 1975 - Springer
… The former 3 species have kaempferol 3-sophoroside (sophoraflavonoloside) and kaempferol 7-rhamnoglucoside as glycosidic components, and the latter 2 species contain …
Number of citations: 25 link.springer.com
NH Tung, JH Son, K Cho, JA Kim, JH Hyun… - Food Science and …, 2010 - Springer
… Of them, sophoraflavonoloside (2) and prunin (3) were found to inhibit the growth of HL60 … Among the isolates, to the best of our knowledge, sophoraflavonoloside (2) and prunin (3) …
Number of citations: 14 link.springer.com
SI Balbaa, AY Zaki, AM El Shamy - Planta medica, 1974 - thieme-connect.com
The flavonoid content of the leaves, flowers and fruits of Sophora japonica L. was investigated, both qualitatively using TLC and quantitatively using a colori-metric method for estimation …
Number of citations: 17 www.thieme-connect.com

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